1-Butoxy-2,3,4-trifluorobenzene

Description

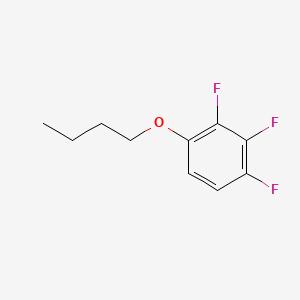

1-Butoxy-2,3,4-trifluorobenzene (CAS No. 1208078-33-4) is a fluorinated aromatic ether with the molecular formula C₁₀H₁₁F₃O and a molecular weight of 204.19 g/mol . It is classified as a high-purity compound (≥95%) and serves as a critical building block in medicinal chemistry and combinatorial libraries, particularly for synthesizing pharmaceuticals and agrochemicals . The compound features a trifluorinated benzene ring substituted with a butoxy group, which enhances its lipophilicity and stability, making it suitable for applications in drug discovery and material science.

Properties

IUPAC Name |

1-butoxy-2,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-2-3-6-14-8-5-4-7(11)9(12)10(8)13/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQVNOJYWQZVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702989 | |

| Record name | 1-Butoxy-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208078-33-4 | |

| Record name | 1-Butoxy-2,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butoxy-2,3,4-trifluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trifluorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-2,3,4-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzene derivatives.

Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.

Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

1-Butoxy-2,3,4-trifluorobenzene has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butoxy-2,3,4-trifluorobenzene involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring enhance the compound’s reactivity and influence its binding affinity to various enzymes and receptors. The butoxy group contributes to the compound’s lipophilicity, affecting its distribution and interaction within biological systems. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing substituents (e.g., -Br, -Cl) increase reactivity in cross-coupling reactions compared to -OCH₃ or -OCH₂CH₂CH₂CH₃ .

- The butoxy group enhances solubility in organic solvents relative to smaller alkoxy groups (e.g., methoxy) .

- Trifluorinated derivatives generally exhibit higher thermal stability than mono- or di-fluorinated analogs .

Palladium-Catalyzed Reactions

Fluorine-Directed Reactivity

- The trifluorinated benzene core in all compounds directs electrophilic substitution to specific positions. For example, in 1-bromo-2,3,4-trifluorobenzene, the bromine atom facilitates further functionalization at the C5 position .

Biological Activity

1-Butoxy-2,3,4-trifluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group at the 2, 3, and 4 positions of a benzene ring, along with a butoxy substituent. The presence of fluorine atoms significantly enhances the compound's reactivity and lipophilicity, which are critical for its interactions in biological systems. The chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl groups enhance binding affinities due to their electron-withdrawing nature, which can stabilize charged intermediates during enzymatic reactions. Furthermore, the butoxy group contributes to the compound's lipophilicity, facilitating its penetration into cellular membranes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have potential anticancer properties. For instance, in vitro assays have demonstrated cytotoxic effects against various cancer cell lines.

- Antiviral Properties : Investigations into its antiviral capabilities have shown promise against certain viral strains, indicating potential applications in antiviral drug development.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study 1: Antitumor Activity

In a study evaluating the anticancer potential of various fluorinated compounds, this compound was tested against human breast carcinoma (MCF-7) and colon carcinoma (SW480) cells. The results indicated a significant reduction in cell viability at concentrations above 20 µM:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 ± 2 | MCF-7 |

| Control (DMSO) | >100 | MCF-7 |

These findings suggest that the compound has a potent inhibitory effect on cancer cell proliferation.

Case Study 2: Antiviral Activity

A separate investigation assessed the antiviral efficacy of this compound against human coronavirus strains. The compound exhibited an IC50 value of approximately 30 µM against HCoV-229E:

| Compound | IC50 (µM) | Viral Strain |

|---|---|---|

| This compound | 30 ± 5 | HCoV-229E |

| Control (Remdesivir) | 0.5 | HCoV-229E |

While less potent than established antivirals like Remdesivir, it shows potential for further optimization.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds to understand its unique properties better:

| Compound | Antitumor Activity (IC50 µM) | Antiviral Activity (IC50 µM) |

|---|---|---|

| This compound | 15 ± 2 | 30 ± 5 |

| 1-Butoxy-3-fluorobenzene | >50 | >100 |

| Trifluoroacetic acid | >100 | Not tested |

This comparison highlights the superior biological activity of this compound relative to other related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.